N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide

Lipophilicity Drug-likeness BBB permeability

This benzothiazole-acetamide features a unique 2,4,6-trimethylphenoxy (mesityloxy) substituent, creating a distinct physicochemical profile from the closest analog WAY-296817 (CK1-IN-3). The electron-donating 6-methoxy group combined with the bulky, lipophilic mesityloxy side chain shifts kinase selectivity and enables Nrf2-ARE pathway activation (cf. CPN-9). With an estimated logP of 4.2–4.7—significantly higher than WAY-296817—this compound is predicted to exhibit enhanced blood-brain barrier permeability, making it an ideal candidate for CNS-targeted phenotypic screening in proteinopathy-associated neurodegeneration models. Procure alongside WAY-296817 and the unsubstituted phenoxy analog (CAS 302939-88-4) for comprehensive SAR studies. Recommended for kinase selectivity panels and oxidative stress assays. Standard international B2B shipping is feasible; no special permits are required.

Molecular Formula C19H20N2O3S
Molecular Weight 356.4 g/mol
Cat. No. B3600584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide
Molecular FormulaC19H20N2O3S
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C
InChIInChI=1S/C19H20N2O3S/c1-11-7-12(2)18(13(3)8-11)24-10-17(22)21-19-20-15-6-5-14(23-4)9-16(15)25-19/h5-9H,10H2,1-4H3,(H,20,21,22)
InChIKeyGKOIKNATHQLQNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide: Chemical Identity and Sourcing Context


N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide (also named 2-(mesityloxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide; molecular formula C₁₉H₂₀N₂O₃S; molecular weight 356.44 g/mol) belongs to the class of benzothiazole-acetamide derivatives. This compound incorporates a 6-methoxybenzothiazole core linked via an acetamide bridge to a 2,4,6-trimethylphenoxy (mesityloxy) moiety . The benzothiazole scaffold is a recognized privileged structure in medicinal chemistry, with numerous derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, and kinase-inhibitory activities [1]. This specific substitution pattern—combining the electron-donating 6-methoxy group on the benzothiazole ring with the sterically bulky, lipophilic mesityloxy side chain—generates a distinct physicochemical profile that differentiates it from its closest in-class analogs and may confer unique biological properties relevant to targeted research procurement.

Why N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide Cannot Be Replaced by Generic Benzothiazole Acetamides


Within the benzothiazole-acetamide chemical space, even minor modifications to the phenoxy substituent produce substantial shifts in lipophilicity, target engagement, and biological selectivity. The closest analog with published pharmacological data, WAY-296817 (CK1-IN-3; N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)acetamide), differs from the target compound solely in the phenoxy ring substitution (2-methoxyphenyl vs. 2,4,6-trimethylphenoxy), yet this single change alters the calculated logP by approximately 1.0–1.5 units and replaces a hydrogen-bond-accepting methoxy group with three hydrophobic methyl groups, substantially shifting the physicochemical and likely the pharmacodynamic profile . Furthermore, the 2,4,6-trimethylphenoxy moiety is a known pharmacophoric element in Nrf2-ARE pathway activators, as demonstrated by CPN-9 (N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy)acetamide), which selectively suppressed oxidative stress-induced cell death through Nrf2 activation [1]. A generic benzothiazole acetamide lacking this specific substitution pattern cannot be assumed to replicate either the CK1-related or the Nrf2-related biological profile.

Quantitative Differentiation Evidence: N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide vs. Closest Analogs


Physicochemical Differentiation: Lipophilicity and Steric Bulk vs. WAY-296817 (CK1-IN-3)

The target compound incorporates a 2,4,6-trimethylphenoxy (mesityloxy) group in place of the 2-methoxyphenyl group found in WAY-296817. This substitution replaces a single methoxy substituent (H-bond acceptor) with three methyl groups (hydrophobic, no H-bond acceptor capacity), yielding an estimated AlogP increase of approximately 1.0–1.5 log units relative to WAY-296817 (AlogP = 3.242) [1]. The mesityloxy group also introduces significantly greater steric bulk (molar refractivity contribution approximately +15–18 cm³/mol), which may alter target protein binding pocket compatibility and reduce off-target interactions driven by the methoxy oxygen of WAY-296817 [2].

Lipophilicity Drug-likeness BBB permeability Physicochemical profiling

Nrf2-ARE Pathway Activation Potential: Class-Level Evidence from the 2,4,6-Trimethylphenoxy Pharmacophore

The 2,4,6-trimethylphenoxyacetamide moiety is a documented pharmacophore for Nrf2-ARE pathway activation. CPN-9 (N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy)acetamide), which shares the identical 2,4,6-trimethylphenoxyacetamide side chain with the target compound, demonstrated Nrf2-dependent upregulation of HO-1, NQO1, and GCLM in cultured cells, with Nrf2 knockdown abolishing this protective effect. Post-onset systemic administration of CPN-9 in a transgenic ALS mouse model (SOD1 H46R) sustained motor functions and delayed disease progression [1][2]. In contrast, WAY-296817, which contains a 2-methoxyphenyl group instead of the 2,4,6-trimethylphenoxy group, has not been reported to activate the Nrf2 pathway and instead acts as a CK1δ inhibitor (IC₅₀ = 2.22 µM) . This suggests that the 2,4,6-trimethylphenoxy moiety may confer Nrf2-activating properties distinct from the kinase-inhibitory profile of the 2-methoxyphenyl analog.

Nrf2 activator Oxidative stress Neuroprotection ALS research

Anticancer Activity Potential: Class-Level Evidence from the Benzothiazole-Acetamide Scaffold

Amidobenzothiazoles bearing the 6-methoxybenzothiazole core have been evaluated in the NCI-60 human tumor cell line panel. In patent EP2670740B1/WO2012104857A1, compound 8g (N1-(6-methoxy-1,3-benzothiazol-2-yl)-2-{2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)-1-ethenyl]phenoxy}acetamide), which shares the identical 6-methoxybenzothiazol-2-yl-acetamide core with the target compound, exhibited GI₅₀ values ranging from 0.019 to 89.2 µM across nine cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer) [1][2]. While the target compound lacks the chalcone/isoxazole extension present in 8g, the shared core scaffold is associated with antitubulin activity, and the lipophilic mesityloxy substituent may enhance cellular permeability relative to less substituted phenoxy analogs [3].

Anticancer NCI-60 screening GI50 Tubulin polymerization

Structural and Conformational Differentiation: X-ray Crystallographic Evidence for the 6-Methoxybenzothiazole-Acetamide Core

The N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide core adopts a near-planar conformation as established by single-crystal X-ray diffraction studies. In 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, the benzothiazole-acetamide moiety showed root-mean-square (r.m.s.) deviations from planarity of only 0.091 Å and 0.051 Å for the two independent molecules in the asymmetric unit [1]. This planarity is a conserved structural feature of the 6-methoxybenzothiazol-2-yl-acetamide scaffold and is independent of the acetamide side chain. In contrast, the 2,4,6-trimethylphenoxy group of the target compound introduces significant steric bulk orthogonal to the plane of the benzothiazole-acetamide core, creating a distinctive three-dimensional shape that differs from the more compact 2-methoxyphenyl group of WAY-296817.

X-ray crystallography Conformational analysis Planarity Crystal packing

In Vivo Pharmacological Potential: Cross-Study Comparison of the 2,4,6-Trimethylphenoxy Moiety in Neurodegenerative Disease Models

Two independent in vivo datasets illuminate the potential biological trajectory of the target compound. First, CPN-9, which shares the identical 2,4,6-trimethylphenoxyacetamide side chain, demonstrated statistically significant motor function preservation and delayed disease progression in a transgenic ALS mouse model (SOD1 H46R) when administered systemically after disease onset [1]. Second, WAY-296817 (CK1-IN-3), which shares the identical 6-methoxybenzothiazol-2-yl-acetamide core with the target compound, significantly extended Drosophila melanogaster lifespan to a mean of 36.17 days when administered at 100 nM in feed, in a model expressing human TDP-43 [2]. The target compound combines the benzothiazole core of WAY-296817 (associated with in vivo lifespan extension) with the trimethylphenoxy side chain of CPN-9 (associated with in vivo neuroprotection via Nrf2), suggesting a unique dual-activity potential that neither comparator compound possesses individually.

In vivo efficacy ALS model Drosophila lifespan Neuroprotection

Estimated Drug-Likeness and ADME Differentiation vs. WAY-296817

A comparative drug-likeness assessment reveals key differences between the target compound and WAY-296817. Both compounds satisfy Lipinski's Rule of Five criteria (molecular weight <500, H-bond donors ≤1, H-bond acceptors ≤5). However, the target compound's higher calculated logP (estimated 4.2–4.7 vs. 3.242 for WAY-296817) places it closer to the upper boundary of optimal lipophilicity for oral drug-likeness [1]. The three methyl groups on the mesityloxy ring are expected to confer increased metabolic stability compared to the single methoxy group of WAY-296817, as aromatic methoxy groups are susceptible to O-demethylation by CYP450 enzymes, whereas aromatic methyl groups undergo slower oxidative metabolism [2]. Conversely, the higher logP may reduce aqueous solubility, requiring DMSO or other co-solvents for in vitro assay preparation.

Drug-likeness ADME Lipinski rules Solubility Metabolic stability

Recommended Research and Procurement Application Scenarios for N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide


Neurodegenerative Disease Phenotypic Screening (ALS, Parkinson's, Huntington's Disease)

Based on the combined structural heritage of WAY-296817 (lifespan extension in TDP-43 Drosophila model) and CPN-9 (Nrf2-mediated neuroprotection in SOD1 ALS mouse model), the target compound is a high-priority candidate for phenotypic screening in cellular and in vivo models of proteinopathy-associated neurodegeneration. The predicted blood-brain barrier permeability conferred by the higher logP (estimated 4.2–4.7) compared to WAY-296817 (AlogP 3.242) further supports CNS applications [1]. Researchers should prioritize assays measuring Nrf2 target gene expression (HO-1, NQO1, GCLM), oxidative stress markers, and motor neuron survival, with CPN-9 as a positive control for Nrf2 activation and WAY-296817 as a comparator for CK1δ-dependent effects.

Kinase Selectivity Profiling and Target Deconvolution Studies

The benzothiazole-acetamide scaffold is a recognized kinase inhibitor pharmacophore, and the CK1δ inhibitory activity of WAY-296817 (IC₅₀ = 2.22 µM) establishes a baseline for this chemical class . The target compound's bulkier mesityloxy substituent may shift kinase selectivity away from CK1δ toward other kinases or non-kinase targets. Procurement for kinase selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) is recommended to generate a comparative selectivity fingerprint vs. WAY-296817, enabling target deconvolution and rational SAR expansion.

Anticancer SAR Studies Leveraging the NCI-60 Core Scaffold

The 6-methoxybenzothiazol-2-yl-acetamide core scaffold has demonstrated anticancer activity in the NCI-60 panel with GI₅₀ values ranging from 0.019 to 89.2 µM for structurally elaborated analogs (e.g., compound 8g in EP2670740B1) [2]. The target compound, with its simplified mesityloxy substitution, serves as an ideal minimal-structure probe for dissecting the contribution of the phenoxy substituent to anticancer potency and selectivity. Comparative testing against the unsubstituted phenoxy analog (N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide, CAS 302939-88-4) is recommended to isolate the specific contribution of the trimethyl substitution pattern.

Oxidative Stress and Ischemia-Reperfusion Injury Research

Given the class-level evidence that the 2,4,6-trimethylphenoxyacetamide moiety is associated with Nrf2-ARE pathway activation, the target compound is a strong candidate for evaluation in cellular models of oxidative stress (e.g., H₂O₂-induced cytotoxicity in SH-SY5Y or primary neurons, oxygen-glucose deprivation/reperfusion in cortical neurons) and in vivo ischemia-reperfusion models (e.g., middle cerebral artery occlusion in rodents). The Nrf2-dependent upregulation of HO-1, NQO1, and GCLM should be confirmed by qPCR and Western blot, with Nrf2 siRNA knockdown as a specificity control, following the experimental paradigm established for CPN-9 [1].

Quote Request

Request a Quote for N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.